molecular formula C9H15NO B2869165 [1-(3,6-dihydro-2H-pyran-4-yl)cyclopropyl]methanamine CAS No. 2138192-35-3

[1-(3,6-dihydro-2H-pyran-4-yl)cyclopropyl]methanamine

Cat. No.: B2869165
CAS No.: 2138192-35-3
M. Wt: 153.225
InChI Key: KXBBMQOOAGWCIS-UHFFFAOYSA-N
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Description

[1-(3,6-dihydro-2H-pyran-4-yl)cyclopropyl]methanamine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, serving as a versatile synthetic intermediate and building block. The compound features a 3,6-dihydro-2H-pyran ring, a common scaffold in drug discovery known for its presence in various biologically active molecules . This dihydropyran moiety is a privileged structure in medicinal chemistry due to its favorable physicochemical properties and potential for diverse molecular interactions . The cyclopropylmethanamine substituent attached to this heterocyclic system enhances the molecular complexity and offers strategic vectors for further synthetic elaboration, particularly in creating conformationally restricted analogs or probing specific binding interactions in target proteins . Researchers utilize this compound primarily in the development of novel therapeutic agents, where its structural features may contribute to enhanced binding affinity and metabolic stability in drug candidates . The dihydropyran core is recognized as a key structural element in numerous natural products and pharmaceuticals, with documented applications across various therapeutic areas including antiviral, antibacterial, and anticancer research . Specifically, pyran-containing compounds have demonstrated promise in neurodegenerative disease research, such as Alzheimer's disease, though the specific applications for this analog require further investigation . This compound is presented for research purposes only, enabling scientists to explore structure-activity relationships, develop novel synthetic methodologies, and advance early-stage drug discovery programs. Researchers should consult the relevant scientific literature for specific applications and handling procedures.

Properties

IUPAC Name

[1-(3,6-dihydro-2H-pyran-4-yl)cyclopropyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c10-7-9(3-4-9)8-1-5-11-6-2-8/h1H,2-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBBMQOOAGWCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC=C1C2(CC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3,6-dihydro-2H-pyran-4-yl)cyclopropyl]methanamine typically involves the following steps:

  • Cyclopropanation: : The starting material, a suitable cyclopropyl precursor, undergoes cyclopropanation to form the cyclopropyl group.

  • Formation of the Dihydro-2H-pyran-4-yl Group: : This involves the reaction of the cyclopropyl group with a dihydro-2H-pyran-4-yl derivative under specific conditions.

  • Introduction of the Methanamine Group:

Industrial Production Methods

In an industrial setting, the compound is produced through optimized synthetic routes that ensure high yield and purity. The reaction conditions are carefully controlled to achieve the desired product. Large-scale production may involve the use of catalysts and specific solvents to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

[1-(3,6-dihydro-2H-pyran-4-yl)cyclopropyl]methanamine can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: : Substitution reactions can occur at different positions on the molecule, leading to the formation of various derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, [1-(3,6-dihydro-2H-pyran-4-yl)cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential biological activity. It may be used as a probe to understand biological processes or as a precursor for the synthesis of biologically active molecules.

Medicine

The compound has potential applications in medicinal chemistry. It can be used to develop new drugs or as a starting material for the synthesis of pharmaceuticals.

Industry

In the chemical industry, this compound is used in the production of various chemicals and materials. Its reactivity and versatility make it a valuable component in industrial processes.

Mechanism of Action

The mechanism by which [1-(3,6-dihydro-2H-pyran-4-yl)cyclopropyl]methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares [1-(3,6-dihydro-2H-pyran-4-yl)cyclopropyl]methanamine with cyclopropylmethanamine derivatives and related amines from the literature:

Compound Name Substituent Molecular Weight* Key Functional Groups Synthesis Method Biological Activity (if reported) References
This compound (Target Compound) 3,6-Dihydro-2H-pyran-4-yl ~195.3 Cyclopropane, amine, dihydropyran Likely analogous to THP deprotection Not explicitly reported
[1-(1-Methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine 1-Methylpyrazole ~177.2 Cyclopropane, amine, pyrazole Reductive amination Not reported
1-[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]-N-(quinolin-8-ylmethyl)methanamine 5-Fluoro-2-methoxyphenyl, quinolinylmethyl ~405.4 Cyclopropane, aryl, quinoline NaBH(OAc)₃-mediated reductive amination Serotonin 2C receptor modulation
1-((1S,2S)-1-(2,4-Difluorophenyl)-2-phenoxycyclopropyl)methanamine 2,4-Difluorophenyl, phenoxy ~293.3 Cyclopropane, fluorophenyl, ether Fragment-assisted synthesis ALK inhibitor (anticancer activity)
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile Pyran-dicarbonitrile, pyrazole ~334.3 Pyran, cyano, pyrazole Condensation under reflux Adenosine receptor ligand (preliminary)

*Molecular weights are approximate and calculated based on molecular formulas.

Structural and Functional Differences

Substituent Effects :

  • The dihydropyran group in the target compound introduces oxygen-based polarity and conformational flexibility, distinguishing it from aromatic substituents (e.g., fluorophenyl in or pyrazole in ). This may enhance solubility compared to purely hydrophobic analogs.
  • Cyclopropane rigidity : All compounds share a cyclopropane ring, which imposes steric constraints that can influence receptor binding or stability.

Synthetic Approaches :

  • The target compound’s synthesis likely parallels methods for ALK inhibitors (e.g., THP deprotection under acidic conditions ), whereas serotonin receptor modulators use reductive amination with NaBH(OAc)₃ .

  • Serotonin 2C receptor modulators (e.g., compound 39 in ) demonstrate functional selectivity in neurological disorders.
    • The dihydropyran group could modulate pharmacokinetics (e.g., metabolic stability) compared to aryl-substituted analogs.

Physicochemical Properties

  • Polarity : The dihydropyran group increases polarity compared to aryl-substituted analogs (e.g., logP for the target compound is estimated to be lower than fluorophenyl derivatives ).
  • Stability : Cyclopropane rings are generally strain-resistant but may undergo ring-opening under strong acidic/basic conditions. The dihydropyran moiety may confer additional hydrolytic stability compared to ester-containing analogs (e.g., compound 11b in ).

Biological Activity

[1-(3,6-dihydro-2H-pyran-4-yl)cyclopropyl]methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound's IUPAC name is (1-(3,6-dihydro-2H-pyran-4-yl)cyclopropyl)methanamine, with a molecular formula of C₉H₁₅NO and a molecular weight of 153.22 g/mol. It is characterized by its unique cyclopropyl and dihydropyran moieties, which contribute to its biological interactions.

Antiparasitic Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antiparasitic activity. For instance, the incorporation of polar functionalities in related compounds has been shown to enhance aqueous solubility and improve metabolic stability while maintaining antiparasitic efficacy against Plasmodium species. While specific data on this compound is limited, it is hypothesized that similar mechanisms may apply due to structural analogies.

Inhibition of PI3-Kinase

Some derivatives of compounds with related structures have demonstrated potent inhibitory activity against Class I PI3-kinase enzymes. These enzymes are crucial in various cellular signaling pathways and are implicated in cancer progression. The ability of this compound to interact with these targets remains an area for future investigation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes potential modifications and their expected effects on biological activity:

Modification TypeExpected Effect
Cyclopropyl Ring SizeAltered binding affinity
Dihydropyran SubstitutionEnhanced solubility and stability
Amine Functional GroupIncreased interaction with biological targets

Case Studies

  • Antiparasitic Activity : A study on related dihydroquinazolinone compounds showed promising results against P. berghei, achieving a 30% reduction in parasitemia at a dosage of 40 mg/kg. This suggests that similar compounds may exhibit effective antiparasitic properties when appropriately modified .
  • Cancer Research : Compounds structurally resembling this compound have been evaluated for their anti-tumor activities through the inhibition of Class I PI3K enzymes. These studies indicate potential therapeutic applications in oncology .

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